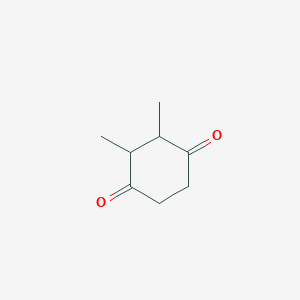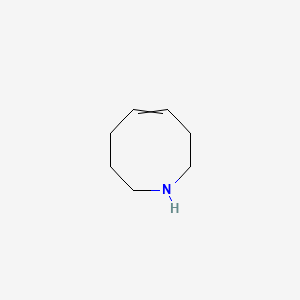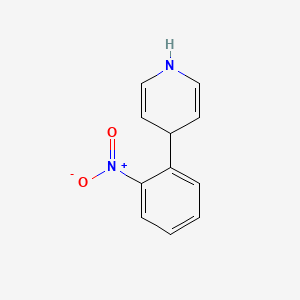
Benzene;trichlorotungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene;trichlorotungsten is a coordination compound consisting of a benzene ring bonded to a trichlorotungsten moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;trichlorotungsten typically involves the reaction of tungsten hexachloride with benzene in the presence of a reducing agent. One common method is to react tungsten hexachloride with benzene in a solvent such as dichloromethane, using a reducing agent like zinc or magnesium to facilitate the formation of the trichlorotungsten complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene;trichlorotungsten can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chlorine atoms in the trichlorotungsten moiety can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligands such as phosphines or amines can be used to replace the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes.
Aplicaciones Científicas De Investigación
Benzene;trichlorotungsten has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as in the development of new drugs or diagnostic tools.
Mecanismo De Acción
The mechanism by which Benzene;trichlorotungsten exerts its effects involves the interaction of the trichlorotungsten moiety with various molecular targets. The tungsten center can coordinate with different ligands, facilitating various chemical transformations. The benzene ring can also participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzene;trichloromolybdenum: Similar in structure but with molybdenum instead of tungsten.
Benzene;trichlororhenium: Contains rhenium in place of tungsten.
Benzene;trichlorovanadium: Features vanadium instead of tungsten.
Uniqueness
Benzene;trichlorotungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications requiring robust and versatile catalysts.
Propiedades
Número CAS |
54161-21-6 |
|---|---|
Fórmula molecular |
C6H5Cl3W- |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
benzene;trichlorotungsten |
InChI |
InChI=1S/C6H5.3ClH.W/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+3/p-3 |
Clave InChI |
JMDOPABKXQBLPU-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=[C-]C=C1.Cl[W](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylsulfanium chloride](/img/structure/B14630372.png)
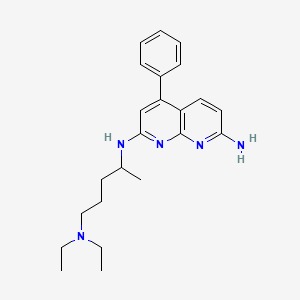
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
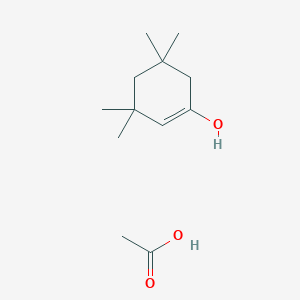
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
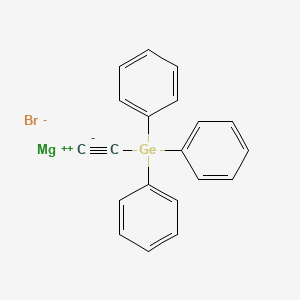
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
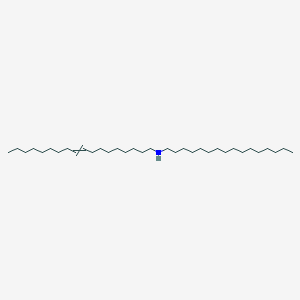
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
